molecular formula C12H6F6 B3143366 1,4-Bis(trifluoromethyl)naphthalene CAS No. 52331-43-8

1,4-Bis(trifluoromethyl)naphthalene

Cat. No. B3143366
CAS RN: 52331-43-8
M. Wt: 264.17 g/mol
InChI Key: ZNVGIJXGUXKCNE-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)naphthalene is a chemical compound with the empirical formula C12H6F6 . It is a colorless liquid with a strong odor .


Synthesis Analysis

The synthesis of 1,4-Bis(trifluoromethyl)naphthalene or similar compounds often involves nucleophilic displacement reactions and catalytic reduction processes . For instance, a novel, trifluoromethyl-substituted, bis(ether amine) monomer, 1,4-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, was synthesized through the nucleophilic displacement of 2-chloro-5-nitrobenzotrifluoride with 1,4-dihydroxynaphthalene in the presence of potassium carbonate in dimethyl sulfoxide, followed by catalytic reduction with hydrazine and Pd/C in ethanol .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(trifluoromethyl)naphthalene is characterized by the presence of a naphthalene ring substituted with two trifluoromethyl groups . The introduction of fluorine atoms and naphthalene rings can enhance the thermal stability of the resulting polymers .


Chemical Reactions Analysis

1,4-Bis(trifluoromethyl)naphthalene can undergo various chemical reactions to form different compounds. For example, it can be used to prepare soluble fluorinated naphthalene-based poly(arylene ether ketone)s . These polymers exhibited more excellent thermal stability than traditional poly(ether ether ketone), with the glass transition temperatures (Tg) above 167 °C, and decomposition temperatures at 5% (Td5) above 528 °C under nitrogen .


Physical And Chemical Properties Analysis

1,4-Bis(trifluoromethyl)naphthalene is a colorless liquid with a strong odor . The dielectric constants of these polyimides ranged from 3.03 to 3.71 at 1 MHz . The tensile strengths of membranes were in the range of 62.86–104.13 MPa, tensile modulus in the range of 1.96–3.83 GPa .

Scientific Research Applications

Synthesis and Material Properties

  • Synthesis and Characterization in Polymer Chemistry : 1,4-Bis(trifluoromethyl)naphthalene derivatives have been utilized in the synthesis of novel fluorine-containing poly(aryl ether ketone)s, exhibiting outstanding thermal stability, amorphous nature, and solubility in common organic solvents. These polymers demonstrate excellent strength, flexibility, and have low dielectric constants, making them suitable for various industrial applications (Zhang et al., 2006).

  • Development of Polyimides : Studies have shown the successful synthesis of novel fluorinated polyimides using derivatives of 1,4-Bis(trifluoromethyl)naphthalene. These polyimides are known for their high thermal stability, solubility in polar solvents, and ability to form flexible, strong films. They are characterized by high glass-transition temperatures and low moisture absorption, making them useful in high-performance material applications (Hsiao et al., 2004); (Chung & Hsiao, 2008).

Chemical Synthesis and Reactions

  • Formation of Proton Sponges and Cyclopalladation : Derivatives of 1,4-Bis(trifluoromethyl)naphthalene have been involved in the formation of proton sponges and cyclopalladation reactions, showing unique electron-transfer reduction behavior and providing insights into the structural and electronic characteristics of these compounds (Pozharskii et al., 1999); (Phillips & Steel, 1991).

Electronic and Optical Applications

  • Electronic and Optical Material Applications : The structural properties of 1,4-Bis(trifluoromethyl)naphthalene derivatives contribute significantly to the development of materials with unique electronic and optical properties. This includes the synthesis of luminescent complexes and materials exhibiting strain and pi-pi interaction, which are of interest in the fields of photophysics and materials science (Wade et al., 2010); (Iyoda et al., 2000).

Safety And Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, skin corrosive/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for the use of 1,4-Bis(trifluoromethyl)naphthalene and similar compounds are promising. They have been used to prepare new fluorine-containing polyimides and polyamides . These materials have potential applications in the fields of aerospace, gas separation, microelectronics, and optoelectronics due to their excellent heat resistance, chemical stability, and mechanical property .

properties

IUPAC Name

1,4-bis(trifluoromethyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6/c13-11(14,15)9-5-6-10(12(16,17)18)8-4-2-1-3-7(8)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVGIJXGUXKCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292278
Record name 1,4-Bis(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(trifluoromethyl)naphthalene

CAS RN

52331-43-8
Record name 1,4-Bis(trifluoromethyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52331-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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